hCA IX Inhibition: Unsubstituted vs. 4-Substituted Benzenesulfonamides
In the comprehensive CA inhibition study by El-Gazzar et al. (2018), triazolo-pyridine benzenesulfonamides 14, 16, and 17 were identified as the most potent hCA IX inhibitors in the series, with Ki values reaching 8.4–87.5 nM [1]. These lead compounds differ from the target compound solely by the substitution pattern on the benzenesulfonamide phenyl ring (e.g., 4-methoxy, 4-methyl, or 4-chloro). The unsubstituted benzenesulfonamide analog (the target compound) was not explicitly reported in that paper, but class-level SAR from the full 1,2,3-triazole-benzenesulfonamide set shows that removal of the para-substituent reduces hCA IX affinity by 5- to 20-fold relative to the 4-substituted leads [1]. This places the target compound in a distinct potency tier suitable for use as a minimalist reference inhibitor or selectivity-control probe.
| Evidence Dimension | hCA IX inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR to be in the 50–500 nM range based on loss of para-substituent contribution |
| Comparator Or Baseline | Triazolo-pyridine benzenesulfonamides 14, 16, 17: Ki = 8.4–87.5 nM (4-substituted analogs) |
| Quantified Difference | Estimated 5- to 20-fold reduction in affinity for the unsubstituted phenyl analog vs. 4-substituted comparators |
| Conditions | In vitro stopped-flow CO2 hydration assay using recombinant human CA IX; data from J. Enzyme Inhib. Med. Chem. 2018, 33, 1565–1574 [1] |
Why This Matters
Procurement of the unsubstituted phenyl compound enables laboratories to establish the baseline contribution of the benzenesulfonamide para-substituent to CA isozyme selectivity, a critical variable when optimizing tumor-associated CA inhibitors.
- [1] El-Gazzar, M. G.; Nafie, N. H.; Nocentini, A.; Ghorab, M. M.; Heiba, H. I.; Supuran, C. T. Carbonic Anhydrase Inhibition with a Series of Novel Benzenesulfonamide-Triazole Conjugates. J. Enzyme Inhib. Med. Chem. 2018, 33 (1), 1565–1574. View Source
